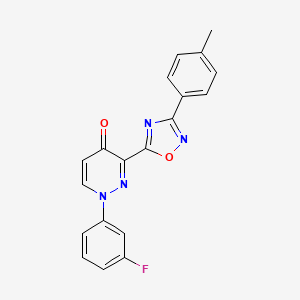

![molecular formula C9H16ClN B3015024 6-Azaspiro[4.5]dec-8-ene;hydrochloride CAS No. 2361635-05-2](/img/structure/B3015024.png)

6-Azaspiro[4.5]dec-8-ene;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

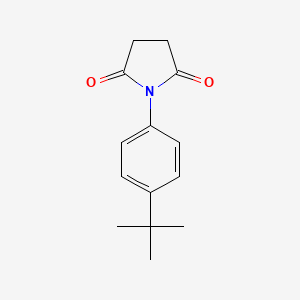

6-Azaspiro[4.5]dec-8-ene;hydrochloride is a chemical compound with the IUPAC name 6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride . It has a molecular weight of 175.66 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-Azaspiro[4.5]dec-8-ene;hydrochloride is 1S/C8H13NO.ClH/c1-2-6-10-8(3-1)4-5-9-7-8;/h1-2,9H,3-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-Azaspiro[4.5]dec-8-ene;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 175.66 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

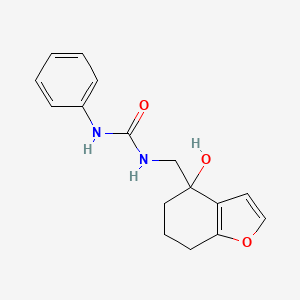

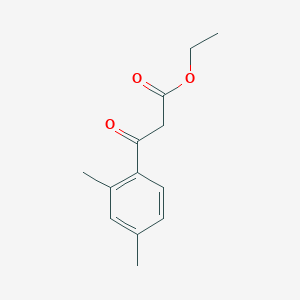

Antibacterial and Antifungal Agent

The compound has been studied for its potential as an antibacterial and antifungal agent . Researchers have synthesized novel derivatives by reacting ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine, which showed promising results against a spectrum of clinically isolated microorganisms . This application is significant in the development of new medications to combat resistant strains of bacteria and fungi.

Organic Synthesis Intermediate

“6-Azaspiro[4.5]dec-8-ene;hydrochloride” serves as an intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it a valuable starting material for synthesizing a variety of organic compounds . This is particularly useful in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

Ligand for Asymmetric Catalysis

The compound’s unique structure allows it to act as a ligand in asymmetric catalysis. It can coordinate with various transition metals, facilitating reactions that produce chiral molecules . This is crucial for creating pharmaceuticals with specific enantiomeric forms, which can have different biological activities.

Chemical Process Development

“6-Azaspiro[4.5]dec-8-ene;hydrochloride” is involved in the development of simple, efficient, and environmentally benign chemical processes . Its reactivity under focused microwave irradiation without a solvent presents an opportunity for greener chemistry practices.

Reference Standard for Pharmaceutical Testing

Due to its well-defined structure and properties, the compound is used as a reference standard in pharmaceutical testing . This ensures the accuracy and reliability of analytical methods in quality control laboratories.

Research in Heterocyclic Chemistry

As a heterocyclic compound, “6-Azaspiro[4.5]dec-8-ene;hydrochloride” is of great interest in the field of heterocyclic chemistry . It contributes to the understanding of the properties and reactions of heterocycles, which are the backbone of many biologically active and industrially important molecules.

Safety and Hazards

The safety information for 6-Azaspiro[4.5]dec-8-ene;hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

6-azaspiro[4.5]dec-8-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h3-4,10H,1-2,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNLJVDBVQABAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC=CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaspiro[4.5]dec-8-ene;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B3014945.png)

![(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3014947.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3014957.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B3014958.png)

![7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B3014960.png)

![ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3014962.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3014964.png)